5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with various enzymes and proteins, such as di-tert-butyl dicarbonate and sodium hydroxide, to form stable intermediates that facilitate the synthesis of peptides and other biomolecules . The nature of these interactions involves the formation of covalent bonds with the amine groups, which are later removed under acidic conditions to yield the desired product .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by protecting amine groups during the synthesis of peptides, which are crucial for cell signaling pathways, gene expression, and cellular metabolism . The compound ensures the stability and integrity of peptides during synthesis, thereby facilitating accurate and efficient cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with amine groups. This interaction involves the addition of the tert-butoxycarbonyl group to the amine, forming a stable intermediate that protects the amine from unwanted reactions . The removal of the tert-butoxycarbonyl group under acidic conditions releases the free amine, allowing it to participate in subsequent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade under prolonged exposure to acidic or basic environments . Long-term studies have shown that the compound maintains its protective effects on amine groups, ensuring the stability of synthesized peptides over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing adverse effects . At high doses, it may lead to toxicity and adverse reactions, such as inflammation and tissue damage . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without compromising safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include the interaction with enzymes such as di-tert-butyl dicarbonate and sodium hydroxide . These interactions facilitate the formation of stable intermediates that are crucial for the synthesis of peptides and other biomolecules . The compound’s involvement in these pathways ensures the efficient production of desired products while maintaining the integrity of the reactants.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its availability for biochemical reactions . The compound’s distribution within cells and tissues is crucial for its effective function in protecting amine groups during peptide synthesis.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These signals ensure that the compound is directed to specific compartments or organelles where it can exert its protective effects on amine groups . The precise localization of the compound within cells is essential for its role in facilitating accurate and efficient biochemical reactions.
Properties
CAS No. |
1251012-71-1 |
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Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,7a-tetrahydro-3aH-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)9(10(15)16)13-19-8/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1 |
InChI Key |
CYCCODIXSQULCI-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C(=NO2)C(=O)O |
SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(=NO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(=NO2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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